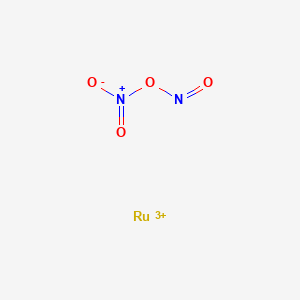
Ruthenium(III) nitrosylnitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(III) nitrosylnitrate, also known as ruthenium nitrosyl nitrate, is a coordination complex of ruthenium. It is characterized by the presence of nitrosyl (NO) and nitrate (NO₃) ligands. This compound is notable for its applications in catalysis and its ability to release nitric oxide (NO), which has significant biological and chemical implications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitroso nitrate;ruthenium(3+) typically involves the reaction of ruthenium trichloride with nitric acid and nitrous acid. One common method is a two-step synthesis process:
Oxidative Distillation: Ruthenium is oxidized and absorbed in nitric acid.
Nitrosylation: The resulting solution is treated with nitrosyl gas to form ruthenium nitrosyl nitrate.
Industrial Production Methods
Industrial production of nitroso nitrate;ruthenium(3+) involves similar steps but on a larger scale. The process is optimized to ensure high purity and yield, often using rotary evaporation to obtain the final product. This method is advantageous due to its simplicity, low energy consumption, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ruthenium(III) nitrosylnitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as nitrate can be substituted with other ligands like pyridine.
Common Reagents and Conditions
Oxidation: Often involves oxidizing agents like cerium(IV) or silver(II).
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield complexes like [RuNO(Py)₂(NO₃)₃] and [RuNO(Py)₃(NO₃)(OH)] .
Scientific Research Applications
Ruthenium(III) nitrosylnitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various ruthenium-based catalysts.
Biology: Acts as a nitric oxide donor, which is crucial in studying NO-related biological processes.
Mechanism of Action
The mechanism by which nitroso nitrate;ruthenium(3+) exerts its effects is primarily through the release of nitric oxide (NO). This release can be triggered by light (photoinduced) or by chemical reduction. NO interacts with various molecular targets, including enzymes and receptors, leading to diverse biological effects such as vasodilation, neurotransmission, and immune response modulation .
Comparison with Similar Compounds
Ruthenium(III) nitrosylnitrate can be compared with other ruthenium nitrosyl complexes:
Ruthenium nitrosyl chloride: Similar in structure but contains chloride ligands instead of nitrate.
Ruthenium nitrosyl sulfate: Contains sulfate ligands and is used in different catalytic applications.
Ruthenium nitrosyl acetate: Features acetate ligands and is studied for its unique reactivity.
These compounds share the ability to release NO but differ in their ligand environments, which influences their reactivity and applications.
Properties
IUPAC Name |
nitroso nitrate;ruthenium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N2O4.Ru/c3-1-6-2(4)5;/q;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMZOGDHKPTVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)O[N+](=O)[O-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O4Ru+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

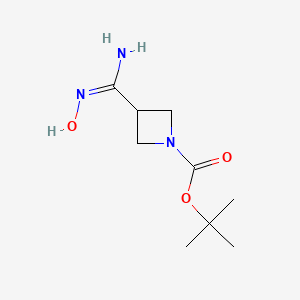
![tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8007522.png)
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)
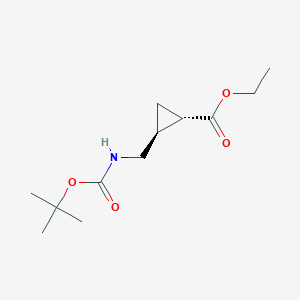

![O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8007533.png)
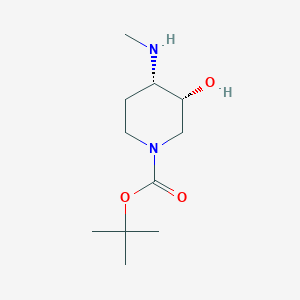
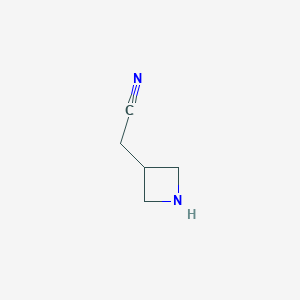
![(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8007561.png)
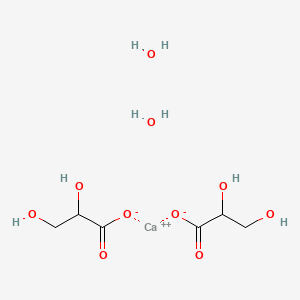
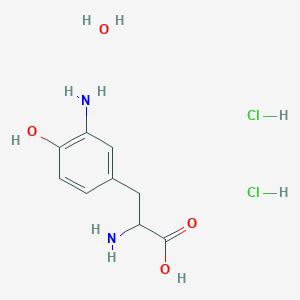
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B8007569.png)
